molecular formula C10H19NO4 B12841547 tert-Butyl (1,4-dioxan-2-yl)(methyl)carbamate

tert-Butyl (1,4-dioxan-2-yl)(methyl)carbamate

Cat. No.: B12841547
M. Wt: 217.26 g/mol
InChI Key: VESBLQCTDXRDKH-UHFFFAOYSA-N
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Description

tert-Butyl (1,4-dioxan-2-yl)(methyl)carbamate is a chemical compound of interest in organic synthesis and pharmaceutical research. It features both a 1,4-dioxane ring, a common structural motif known for its solvent properties and presence in various bioactive molecules, and a tert-butoxycarbonyl (Boc) protecting group . The primary research application of this compound is likely as a synthetic intermediate or a building block in the development of more complex molecules, particularly in the field of medicinal chemistry . The Boc group is a cornerstone in peptide synthesis and protecting group chemistry, where it is used to protect amine functionalities due to its stability under a wide range of conditions and its susceptibility to removal with mild acid . The presence of the methyl carbamate and the 1,4-dioxane ring may also make it a key precursor in the synthesis of active pharmaceutical ingredients (APIs) or other fine chemicals, allowing researchers to explore new chemical spaces and develop novel compounds with potential biological activity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-(1,4-dioxan-2-yl)-N-methylcarbamate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11(4)8-7-13-5-6-14-8/h8H,5-7H2,1-4H3

InChI Key

VESBLQCTDXRDKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1COCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,4-dioxan-2-yl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 1,4-dioxane-2-methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,4-dioxan-2-yl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (1,4-dioxan-2-yl)(methyl)carbamate serves as a building block and protecting group for amines. Its structural characteristics allow for versatile reactions, including:

  • Hydrolysis : Producing the corresponding amine and carbon dioxide.
  • Nucleophilic Substitution : Facilitated by the dioxane ring's influence on reactivity .

Biology

The compound is under investigation for its biological activity , particularly in enzyme inhibition or modulation. Preliminary studies indicate that it may interact with specific molecular targets within biological systems, potentially influencing various biochemical pathways relevant to drug development.

Case Study: Enzyme Interaction

Research has shown that this compound can act as an inhibitor of enzymes involved in metabolic processes. Detailed interaction studies are ongoing to elucidate its full biological profile and therapeutic potential.

Medicine

In the pharmaceutical field, this compound is being explored for its potential as a prodrug , which could enhance the delivery of active pharmaceutical ingredients. Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents targeting specific diseases.

Case Study: Drug Development

A study involving the synthesis of various carbamate derivatives demonstrated that compounds similar to this compound exhibited promising anti-inflammatory activities in vivo. These findings suggest potential applications in treating inflammatory conditions .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for developing polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl (1,4-dioxan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between tert-Butyl (1,4-dioxan-2-yl)(methyl)carbamate and related compounds:

Compound Name Core Structure Substituents/Modifications Key Applications/Synthesis Reference
This compound 1,4-Dioxane + Boc-protected amine Methyl group on carbamate N; dioxane at C2 Intermediate for bioactive molecules Target compound
tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate 1,4-Dioxane + Boc-protected amine (1,4-Dioxan-2-yl)methyl group; stereospecific R-configuration Commercial availability (CymitQuimica); research applications
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexane + Boc-protected amine Cyclohexyl core with methoxy and amino groups Multi-step pharmaceutical synthesis (e.g., kinase inhibitors)
tert-ButylN-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate Naphthoquinone + Boc-protected amine Chlorinated naphthoquinone linked via propylamine Potential use in antitumor or antimicrobial agents

Key Differences and Implications

Core Ring System: The target compound’s 1,4-dioxane ring enhances solubility in polar solvents compared to cyclohexane-based analogues (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) . However, the cyclohexane derivative’s rigidity may improve binding affinity in hydrophobic enzyme pockets. The naphthoquinone-containing carbamate () exhibits redox activity due to its conjugated aromatic system, unlike the saturated dioxane or cyclohexane derivatives .

Stereochemical Considerations: tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate () highlights the importance of stereochemistry in biological activity. The R-configuration may influence chiral recognition in drug-target interactions, a factor absent in the non-chiral target compound .

Synthetic Accessibility :

  • The commercial availability of the (R)-configured dioxane derivative () suggests scalability, whereas the target compound’s synthesis may require specialized conditions to avoid racemization or side reactions.
  • Multi-step routes for cyclohexane-based carbamates () involve sequential Boc protection and functionalization, indicating higher synthetic complexity compared to simpler dioxane derivatives .

Biological Activity

tert-Butyl (1,4-dioxan-2-yl)(methyl)carbamate , also known as (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate, is a synthetic compound characterized by its unique molecular structure, which includes a tert-butyl group and a dioxane ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications.

The molecular formula of this compound is C10H19NO4C_{10}H_{19}NO_4, with a molecular weight of approximately 217.26 g/mol. The presence of the dioxane ring contributes to its stability and solubility in various organic solvents, making it a valuable compound in chemical synthesis and pharmaceutical applications .

Physical Properties

PropertyValue
Molecular Weight217.26 g/mol
Density1.09 g/cm³
Boiling Point288.1 °C

Antileishmanial Activity

A related study evaluated the antileishmanial activity of 1,2-dioxanes, finding that certain derivatives inhibited the growth of Leishmania donovani. The mechanism involved the generation of reactive oxygen species (ROS), which are critical for the antiparasitic action . Although this compound was not directly tested in this context, its structural features may confer similar biological effects.

Agricultural Applications

Due to its unique properties, this compound is considered a candidate for developing pesticides or herbicides. Its biological activity suggests potential utility in agricultural chemistry, where it could serve as a lead compound for creating effective agrochemicals .

Synthesis and Evaluation of Biological Activity

In one study, researchers synthesized various dioxane derivatives and assessed their biological activities. Compounds were subjected to in vitro assays to evaluate their efficacy against different microbial strains. The results indicated that modifications to the dioxane structure significantly impacted biological activity .

Key Findings:

  • Dioxane derivatives exhibited varying degrees of antimicrobial activity.
  • Structural modifications can enhance or diminish biological efficacy.

Cytotoxicity Testing

Cytotoxicity tests conducted on related compounds using the THP-1 cell line revealed insights into selectivity indices (SI), which measure the safety profile of these compounds relative to their antimicrobial activity. The results suggested that while some derivatives were effective against pathogens, they also exhibited cytotoxic effects at higher concentrations .

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for tert-butyl carbamate derivatives, and how can they be adapted for tert-butyl (1,4-dioxan-2-yl)(methyl)carbamate?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of amine intermediates. For example, analogous procedures (e.g., ) use Boc₂O in dichloromethane (DCM) at -78°C for controlled protection of amines. Post-reaction, pH adjustments (e.g., 1 M HCl to pH 5) and extraction with ethyl acetate (EtOAc) or DCM are critical for isolating intermediates. Yields depend on stoichiometry and purification (e.g., column chromatography) .
  • Example Protocol :

StepReagents/ConditionsKey Observations
Boc ProtectionBoc₂O, DCM, -78°C, 10 hLow temperature minimizes side reactions
Workup1 M HCl, EtOAc extractionpH adjustment ensures efficient separation
PurificationColumn chromatography (silica gel)Removes unreacted starting material

Q. How is structural characterization performed for tert-butyl carbamate derivatives?

  • Methodological Answer : X-ray crystallography (using SHELX software for refinement; ) and spectroscopic methods (NMR, MS) are standard. For example, reports mass spectrometry (MS) data (e.g., m/z 469 [M+H]⁺) and reaction monitoring via TLC. SHELX is preferred for resolving crystallographic data, especially for chiral centers or complex stereochemistry .

Q. What safety protocols should be followed when handling tert-butyl carbamates in the lab?

  • Methodological Answer : Non-hazardous classification (per ) requires standard lab precautions:

  • Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF).
  • Avoid inhalation/contact via gloves and goggles.
  • Store at room temperature in inert atmospheres (N₂) for moisture-sensitive intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for low-yielding steps in carbamate synthesis?

  • Methodological Answer : highlights temperature and solvent effects. For example, coupling reactions (e.g., Step 4 in ) in DMAc at 80°C with NaHCO₃ improve nucleophilic substitution efficiency. Troubleshooting includes:

  • Screening polar aprotic solvents (DMAc vs. DMF).
  • Adjusting base strength (e.g., NaHCO₃ vs. DIEA).
  • Monitoring reaction progress via LC-MS to identify side products .

Q. What mechanistic insights explain regioselectivity in carbamate-forming reactions?

  • Methodological Answer : Boc₂O reacts preferentially with primary amines over secondary amines due to steric hindrance (, Step 3). Computational studies (e.g., DFT) can model transition states, while kinetic experiments (varying Boc₂O stoichiometry) validate selectivity. ’s use of chiral auxiliaries further demonstrates stereochemical control strategies .

Q. How do conflicting crystallographic and spectroscopic data arise, and how are they resolved?

  • Methodological Answer : Discrepancies between MS/X-ray and NMR data (e.g., unexpected stereochemistry) may stem from dynamic equilibria or impurities. SHELX refinement ( ) combined with 2D NMR (e.g., NOESY) clarifies structural ambiguities. For example, ’s MS data (m/z 469) corroborates molecular weight but requires crystallography to confirm spatial arrangement .

Q. What analytical methods ensure purity of tert-butyl carbamate intermediates?

  • Methodological Answer : Purity assessment (e.g., ≥95%) relies on:

  • HPLC : Retention time matching with standards.
  • Elemental Analysis : Validates C/H/N ratios.
  • Melting Point : Consistency with literature (e.g., ’s purity guidelines).
  • TLC : Monitors reaction progress and byproduct formation .

Data Contradiction Analysis

  • Example : Conflicting yields in similar reactions (e.g., 57% in Step 3 vs. 44% in Step 4 of ) may arise from differing steric environments or solvent polarity. Systematic optimization (e.g., solvent screening, catalyst loading) resolves such issues .

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